Product packaging for Gnidimacrin(Cat. No.:CAS No. 60796-70-5)

Gnidimacrin

Cat. No.: B1229004
CAS No.: 60796-70-5
M. Wt: 774.9 g/mol
InChI Key: SSXCVTWCXHGTLK-VFZTWJSWSA-N
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Description

Contextualization of Natural Product Chemistry in Biomedical Research

Natural product chemistry, the study of substances produced by living organisms, serves as a vital wellspring for biomedical research and drug discovery. sigmaaldrich.comucsd.edu These compounds, sourced from plants, animals, fungi, and microorganisms, exhibit immense structural diversity and a wide array of biological activities. sigmaaldrich.comnih.gov This inherent variety makes them powerful tools for identifying new therapeutic targets, understanding complex biological pathways, and developing novel pharmaceuticals. sigmaaldrich.comucsd.edu Historically and in modern science, natural products have been a foundational resource, inspiring treatments for a multitude of diseases, including cancer and infectious diseases. sigmaaldrich.comnih.gov They often act as potent inhibitors of key biological processes such as enzyme activity and cell growth regulation, making them indispensable for advancing medical and biochemical knowledge. sigmaaldrich.com

Overview of Daphnane (B1241135) Diterpenoids and Their Pharmacological Significance

Gnidimacrin belongs to the daphnane diterpenoid class of natural products, which are primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families. mdpi.commdpi.com These compounds are characterized by a distinctive trans-fused 5/7/6-tricyclic ring system. mdpi.commdpi.com The daphnane diterpenoids are of significant pharmacological interest due to their broad spectrum of potent biological activities. mdpi.commdpi.com Researchers have documented their anticancer, anti-HIV, analgesic, anti-inflammatory, and neurotrophic properties. nih.govmdpi.com The unique and complex architecture of daphnane diterpenoids, often featuring poly-hydroxyl groups and sometimes a characteristic orthoester motif, has made them a focal point for synthetic and medicinal chemistry efforts. mdpi.comstanford.edu Their diverse biological effects have spurred extensive research into their mechanisms of action and potential therapeutic applications. nih.govmdpi.com

Historical Perspective on this compound Discovery and Initial Characterization

This compound was first isolated from plants of the Thymelaeaceae family, such as Gnidia subcordata and Stellera chamaejasme. nih.govacs.orgscispace.com Initial investigations revealed it to be a macrocyclic diterpenoid ester with potent biological activity. acs.org Early studies in the 1970s identified its significant antileukemic properties in murine models. acs.org The structural elucidation of this compound and its analog, this compound 20-palmitate, unveiled a novel macrocyclic ring structure, a feature previously unseen in diterpenoids. acs.org These findings, coupled with its potent in vivo activity against P-388 leukemia, established this compound as a compound of significant scientific interest. acs.org Further characterization confirmed its identity as a diterpene and highlighted its potent antitumor activities against various cancer cell lines, solidifying its status as the principal antitumor element in plants like Stellera chamaejasme. scispace.com

Rationale for Advanced Academic Investigation of this compound as a Mechanistic Probe

The potent and diverse biological activities of this compound at remarkably low concentrations have made it a compelling subject for advanced academic investigation. stanford.eduplos.org Its ability to selectively modulate protein kinase C (PKC) isozymes, particularly PKC β, provides a powerful tool for dissecting cellular signaling pathways. stanford.eduresearchgate.net This selective action allows researchers to probe the specific roles of these enzymes in various physiological and pathological processes, including cancer and HIV latency. stanford.eduplos.orgresearchgate.net

This compound's unique mode of action, which includes inducing apoptosis in cancer cells and activating latent HIV-1 at picomolar concentrations, offers a distinct advantage for studying these complex diseases. stanford.eduresearchgate.net For instance, its capacity to activate latent HIV-1 is approximately 2000 to 1000 times more potent than prostratin (B1679730), another well-studied latency-reversing agent. researchgate.net This exceptional potency makes it an invaluable molecular probe for exploring the mechanisms of HIV latency and developing novel eradication strategies. plos.orgresearchgate.net

Furthermore, the formidable synthetic challenge presented by this compound's complex structure has driven innovation in synthetic chemistry. stanford.edu The development of total synthesis routes and the creation of simplified, functional analogs not only advance the field of chemical synthesis but also enable detailed structure-activity relationship (SAR) studies. stanford.edunih.gov These studies are crucial for identifying the key structural features responsible for its biological activity and for designing new, improved therapeutic agents with potentially greater efficacy and fewer side effects. stanford.edunih.gov The limited natural supply of this compound, with isolation yields around 0.0005%, further underscores the importance of synthetic efforts to provide sufficient quantities for in-depth biological and preclinical evaluation. stanford.edu

Compound Information

Compound NameClassificationSource Organism (Example)Key Biological Activity
This compound Daphnane DiterpenoidGnidia subcordata, Stellera chamaejasmeAnticancer, Anti-HIV, PKC Activator
This compound 20-palmitate Daphnane DiterpenoidGnidia subcordataAntileukemic
Prostratin Tigliane (B1223011) DiterpenoidHomalanthus nutansAnti-HIV, PKC Activator
Bryostatin (B1237437) 1 MacrolideBugula neritinaAnticancer, PKC Activator
Yuanhuapin Daphnane DiterpenoidDaphne genkwaAnticancer
Enzastaurin (B1662900) Synthetic CompoundN/APKC Beta Inhibitor
Resiniferatoxin Daphnane DiterpenoidEuphorbia resiniferaAnalgesic
Phorbol (B1677699) Tigliane DiterpenoidCroton tigliumPKC Activator

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H54O12 B1229004 Gnidimacrin CAS No. 60796-70-5

Properties

IUPAC Name

[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H54O12/c1-24(2)40-21-29(22-51-37(47)27-16-10-7-11-17-27)43-32-35(40)54-44(55-40,56-43)30(46)20-14-6-5-9-15-25(3)31-26(4)34(52-38(48)28-18-12-8-13-19-28)42(50,33(31)43)39(49)41(23-45)36(32)53-41/h7-8,10-13,16-19,25-26,29-36,39,45-46,49-50H,1,5-6,9,14-15,20-23H2,2-4H3/t25-,26+,29+,30-,31+,32-,33-,34+,35-,36+,39-,40-,41+,42-,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXCVTWCXHGTLK-VFZTWJSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCC[C@H]([C@]23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC(=O)C8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60796-70-5
Record name Gnidimacrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060796705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Biosynthetic Investigations

Botanical Sources and Geographic Distribution of Gnidimacrin-Producing Plants

This compound and its analogs are primarily found in plants belonging to the Thymelaeaceae family, which are distributed across various regions of Asia, Africa, and Europe. semanticscholar.orgnih.gov These plants have a history of use in traditional medicine for treating a range of ailments. nih.govalliedacademies.org

This compound was first isolated from Gnidia subcordata. alliedacademies.org Subsequently, it and its 20-palmitate derivative were identified, both demonstrating significant antileukemic properties. alliedacademies.org These were the pioneering discoveries of diterpenoids featuring a novel macrocyclic ring connected to an orthoester carbon. alliedacademies.org More recently, this compound has also been isolated for the first time from the branches of Daphne odora. nih.gov This plant is also a source of related macrocyclic daphnanes known as daphneodorins. nih.gov

The Thymelaeaceae family is a rich source of various daphnane (B1241135) and tigliane (B1223011) type diterpenoids. semanticscholar.orgmdpi.com These compounds are found in several genera, including Daphne, Wikstroemia, Stellera, Pimelea, and Gnidia. semanticscholar.orgresearchgate.netekb.eg Diterpenoids have been isolated from at least fifteen species of the Daphne genus. semanticscholar.orgnih.gov While daphnane diterpenoids are more prevalent in the Thymelaeaceae family, tigliane diterpenes are also widely distributed within this family, particularly in the genera Daphne, Pimelea, and Stellera. mdpi.commdpi.com

The structural diversity of these diterpenoids is vast, with over 135 different diterpenoids identified from the Daphne genus alone. semanticscholar.orgnih.gov These can be broadly categorized into daphnane, tigliane, and lathyrane types, with the majority being daphnane-type. nih.govmdpi.com The daphnane-type diterpenoids are characterized by a 5/7/6-tricyclic ring system and are further classified based on their substitution patterns. semanticscholar.orgmdpi.comsioc-journal.cn

Proposed Biosynthetic Pathways of Daphnane Diterpenoids

The biosynthesis of daphnane diterpenoids is believed to be closely related to that of tigliane diterpenoids, originating from a common precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govresearchgate.net

The proposed pathway begins with the cyclization of GGPP to form casbene (B1241624). nih.govresearchgate.net Casbene then undergoes further ring-closing reactions to yield the lathyrane skeleton, which is a precursor to the tigliane structure. nih.govresearchgate.net It is hypothesized that the daphnane skeleton is formed through the opening of the cyclopropane (B1198618) ring of a tigliane intermediate, leading to the formation of an isopropyl group. nih.govresearchgate.net These basic skeletons are then subjected to a variety of modifications, including oxygenation and esterification, which results in the vast array of daphnane and tigliane diterpenoids found in nature. nih.govresearchgate.net

The biosynthesis of all diterpenoids starts with the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), from the universal five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govjmb.or.krmdpi.com This initial step is catalyzed by GGPP synthase. nih.govjmb.or.kr

Following the formation of GGPP, diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (P450s) play a crucial role in creating the diverse range of diterpene skeletons. mdpi.com Diterpene synthases are classified into Class I, Class II, and Class I/II, based on their functional domains, which catalyze different cyclization reactions. nih.govjmb.or.kr

For daphnane and related diterpenoids, a key proposed step is the oxidation of casbene. pnas.org Specifically, the regio-specific oxidation at C-9 is thought to be a critical bifurcation point in the biosynthesis of various macrocyclic diterpenoids, including lathyranes, jatrophanes, tiglianes, and daphnanes. pnas.org Further di-oxygenation at C-5 is considered a subsequent step leading to these multicyclic structures. pnas.org An alcohol dehydrogenase (ADH) has been identified that catalyzes an unconventional cyclization of oxidized casbene to produce jolkinol C, a lathyrane diterpenoid, which may be a key intermediate in the biosynthesis of more complex diterpenes. pnas.org

The elucidation of diterpenoid biosynthetic pathways is challenging due to the complexity and redundancy of the genes involved in plants. jmb.or.krbeilstein-journals.org However, advancements in next-generation sequencing and bioinformatic analysis are helping to identify candidate genes. jmb.or.kr Transcriptome and metabolome analyses are being used to identify key genes, transcription factors, and metabolic pathways involved in the biosynthesis of these compounds. researchgate.net For example, studies have identified numerous key enzyme genes and transcription factors involved in the polyphenol and flavonoid metabolic pathways, which can be related to diterpenoid biosynthesis. researchgate.net

Molecular networking has also emerged as a powerful tool for the targeted isolation and identification of novel daphnane-type diterpenoids from plant extracts. nih.gov This approach, combined with traditional phytochemical methods, facilitates the discovery of new compounds and provides insights into their structural relationships.

Chemoenzymatic synthesis has become a valuable strategy for producing and studying biosynthetic intermediates that are often difficult to isolate from natural sources. nih.gov This approach combines the efficiency of enzymatic transformations with the precision of chemical synthesis. beilstein-journals.org

By synthesizing proposed intermediates, researchers can probe the function of biosynthetic enzymes and validate hypothetical pathways. nih.gov For instance, the chemoenzymatic synthesis of intermediates can provide access to isotopically labeled compounds, which are instrumental in detailed mechanistic studies of enzymatic reactions. nih.gov This strategy allows for the investigation of enzymes with broad substrate tolerance, facilitating the production of a diverse range of analogs and contributing to a deeper understanding of the biosynthetic machinery. beilstein-journals.org The synthesis of biosynthetic intermediates is a crucial step towards the potential heterologous production of complex natural products like this compound in microbial systems. mdpi.comresearchgate.netnih.gov

Synthetic Strategies and Analogue Generation

Challenges in the Total Synthesis of Complex Polycyclic Diterpenoids

The total synthesis of complex polycyclic diterpenoids like gnidimacrin is a formidable task due to several inherent structural features. These molecules are characterized by:

High Degree of Oxidation: The presence of numerous hydroxyl groups, esters, and epoxides necessitates careful protecting group strategies to ensure chemoselectivity during synthetic transformations. sioc-journal.cn

Stereochemical Complexity: this compound possesses multiple contiguous stereocenters, including quaternary carbons, which demand highly stereoselective reactions to establish the correct relative and absolute configurations. The formation of these centers is often challenging due to steric hindrance and conformational restrictions. nih.gov

Strained Ring Systems: The daphnane (B1241135) skeleton features a unique 5/7/6-membered tricyclic system, and the macrocyclic bridge in this compound adds another layer of complexity. sioc-journal.cnnih.gov The construction of these rings, particularly the seven-membered ring and the macrocycle, is often accompanied by unfavorable entropic and enthalpic factors.

Functional Group Compatibility: The diverse array of functional groups in this compound can be sensitive to various reaction conditions, limiting the choice of reagents and methodologies. nih.gov For instance, the orthoester moiety is susceptible to hydrolysis, and the ester groups can undergo undesired side reactions.

These challenges often require the development of novel synthetic methods and multi-step sequences to achieve the desired target molecule. nih.govacs.org

Retrosynthetic Analysis Approaches for this compound Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For this compound, several retrosynthetic disconnections have been explored, primarily focusing on the formation of the key ring systems and the installation of the characteristic functional groups.

A common strategy involves the disconnection of the macrocycle, simplifying the target to the daphnane core. google.com Further disconnections often target the seven-membered B-ring, which can be formed through various cyclization strategies. pitt.edu The highly substituted cyclohexane (B81311) A-ring and the cyclopentane (B165970) C-ring are then constructed from acyclic or simpler cyclic precursors.

Key retrosynthetic approaches include:

Intramolecular Cycloadditions: [5+2] oxidopyrylium cycloadditions have been investigated for the simultaneous formation of the B and C rings. pitt.edu

Radical Cyclizations: Radical-based strategies offer a powerful tool for forming C-C bonds in sterically congested environments, which is particularly relevant for constructing the tetracyclic core of related diterpenes. researchgate.net

Convergent Strategies: These approaches involve the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages of the synthesis. This allows for a more efficient and modular approach to the target. stanford.edunih.gov

Key Methodologies in the Total Synthesis of this compound

The successful synthesis of this compound and its complex core relies on a toolbox of powerful and selective chemical reactions.

The formation of the macrocyclic ring is a critical and often challenging step in the total synthesis of this compound. Several macrocyclization strategies have been employed for related complex natural products, which could be applicable to this compound. mdpi.com These include:

Macrolactonization: This involves the formation of the ester linkage within the macrocycle. researchgate.netstanford.edu Various reagents and conditions have been developed to promote this intramolecular reaction over intermolecular polymerization, often requiring high-dilution conditions. nih.gov

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has become a staple in macrocycle synthesis. It utilizes ruthenium-based catalysts to form a double bond, closing the ring.

Prins-Driven Macrocyclization: This strategy has been successfully used in the synthesis of bryostatin (B1237437) analogues, which share some structural similarities with this compound. stanford.edu It involves the acid-catalyzed cyclization of an alcohol onto an alkene or alkyne.

The choice of macrocyclization strategy is crucial and depends on the specific functionalities present in the precursor and the desired ring size.

Controlling the stereochemistry throughout the synthesis is paramount. Chemists rely on a variety of stereoselective transformations to install the numerous chiral centers in this compound with high fidelity. These methods include:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials, where some of the required stereocenters are already in place.

Asymmetric Catalysis: The use of chiral catalysts allows for the enantioselective or diastereoselective formation of new stereocenters. chemistrydocs.com Examples include asymmetric epoxidations, dihydroxylations, and hydrogenations.

Substrate-Controlled Reactions: In some cases, the existing stereocenters in a molecule can direct the stereochemical outcome of a subsequent reaction. researchgate.net This is particularly useful in the formation of cyclic systems where the conformation of the substrate influences the approach of the reagent.

Diastereoselective Aldol Reactions: These reactions are fundamental for constructing carbon-carbon bonds with stereocontrol and have been utilized in the synthesis of fragments of related complex natural products. nih.gov

The strategic application of these methods is essential to navigate the complex stereochemical landscape of this compound.

Semi-Synthetic Derivatization from Natural Precursors

Given the challenges of total synthesis, an alternative approach to generate this compound analogues is through the semi-synthetic modification of naturally occurring precursors. google.com this compound itself, though scarce, can be isolated from certain plant species. cymitquimica.com More readily available daphnane and tigliane (B1223011) diterpenoids can also serve as starting points. sioc-journal.cnresearchgate.net

This approach allows for the targeted modification of specific functional groups to probe their importance for biological activity. For example, the hydroxyl groups at various positions (C-3, C-5, C-20, and C-2') have been modified to establish structure-activity relationships (SAR). nih.gov Acylation, debenzoylation, and reduction of double bonds are common transformations employed in these semi-synthetic studies. nih.govacs.org

Function-Oriented Synthesis and Analogue Design

Function-oriented synthesis (FOS) is a strategic approach that prioritizes the biological function of a target molecule over the synthesis of the exact natural product. stanford.edunih.gov This strategy is particularly valuable when the natural product is difficult to synthesize or isolate in sufficient quantities.

In the context of this compound, FOS aims to design and synthesize simplified analogues that retain the key pharmacophoric elements responsible for its potent biological activity. stanford.edu By identifying the crucial functional groups and their spatial arrangement, chemists can design more accessible molecules that mimic the activity of the natural product. This approach not only provides a more practical route to therapeutically relevant compounds but also deepens the understanding of the molecule's mechanism of action. nih.gov The insights gained from SAR studies of semi-synthetic derivatives are invaluable in guiding the design of these function-oriented analogues. nih.gov

Molecular and Cellular Mechanisms of Action

Modulation of Protein Kinase C Isoforms

Gnidimacrin is a potent activator of Protein Kinase C (PKC), a family of enzymes crucial for regulating a variety of cellular signal transduction pathways. The compound's efficacy and cellular response are largely determined by its specific interactions with different PKC isoforms.

Research has consistently demonstrated that this compound achieves its biological effects at low picomolar concentrations through the selective activation of Protein Kinase C βI and βII (PKCβI and PKCβII). nih.govnih.govacs.orgresearchgate.net This selectivity is a critical aspect of its mechanism, as it avoids the global activation of all PKC isoforms. Studies have shown that this compound significantly reduces cytosolic levels of PKCβI and PKCβII, indicating translocation of these enzymes to the cell membrane upon activation, without substantially affecting the levels of PKCα and PKCθ. researchgate.net The expression of PKCβII, in particular, has been identified as a major determinant of a cell's sensitivity to this compound. nih.gov For instance, cell lines with pronounced PKCβII expression are sensitive to the compound, whereas cells that strongly express PKCα but not PKCβII are refractory. nih.gov

This compound functions as a functional analogue of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. It binds directly to the regulatory C1 domain of PKC, which is distinct from the catalytic domain, thereby acting as an allosteric modulator to induce a conformational change that activates the enzyme.

Structural studies on related daphnane (B1241135) diterpenes suggest a specific mode of interaction within the activator binding groove of PKC isoforms. nih.gov It is proposed that these molecules form hydrogen bonds via hydroxyl groups at their C-20, C-4, and C-3 positions with key amino acid residues, such as Thr-242, Leu-251, and Gly-253, respectively, within the binding site. nih.gov This binding stabilizes the active conformation of the enzyme, initiating downstream signaling events. The potency of this compound is highlighted by its ability to bind effectively to sensitive cells; for example, this compound binds to K562 leukemia cells approximately three times more than to refractory HLE hepatoma cells. nih.gov

The activation of PKCβ by this compound triggers several downstream signaling cascades that influence cellular function and fate. One of the key pathways affected is the mitogen-activated protein kinase (MAPK) cascade, specifically the MEK/ERK pathway. iiarjournals.org Activation of this pathway is linked to the transcriptional activation of important cell cycle regulators. iiarjournals.orgkegg.jp

Furthermore, PKC activation by this compound has been shown to suppress the activity of cdc25A, a critical phosphatase that activates cyclin-dependent kinases (CDKs). iiarjournals.orgnih.gov This suppression is a key event leading to cell cycle arrest. In different cellular contexts, the activation of PKCβ by this compound can also lead to the downregulation and internalization of cell surface receptors, a mechanism observed in its anti-HIV activity where it reduces the surface expression of CD4, CXCR4, and CCR5.

Cellular Pathway Interventions in Preclinical Models

In preclinical cancer models, this compound's primary intervention is the disruption of the normal cell cycle, leading to growth inhibition. The specific outcome of this intervention is cell-type dependent, resulting in arrest at different phases of the cell cycle.

This compound demonstrates potent antiproliferative activity by inducing cell cycle arrest, although the specific phase of arrest varies depending on the cellular machinery of the preclinical model. iiarjournals.orgnih.gov

G1-Phase Arrest: In certain sensitive human tumor cell lines, such as K562 leukemia cells, this compound induces a G1-phase cell cycle arrest. nih.govnih.gov This arrest is primarily achieved through the inhibition of cyclin-dependent kinase 2 (cdk2) activity. nih.govnih.gov The mechanism involves the suppression of the cdc25A phosphatase, which is responsible for activating cdk2. nih.gov While this compound can induce the CDK inhibitor p21(WAF1/Cip1), this effect has been observed to be transient and does not temporally correlate with the onset of G1 arrest in this cell line. nih.gov

G2-Phase Arrest: In other preclinical models, such as human hepatoma HLE cells that have been rendered sensitive by transfection with the PKCβII gene (HLE/PKCβII), this compound causes a distinct G2-phase arrest. nih.goviiarjournals.org This G2 arrest is mediated by the inhibition of the cdc2 kinase. nih.goviiarjournals.org The underlying mechanism involves a sustained induction of the CDK inhibitor p21(WAF1/Cip1). nih.goviiarjournals.org This induction of p21(WAF1/Cip1) leads to the suppression of cdc2 activity and, subsequently, its transcriptional repression, preventing cells from entering mitosis. nih.goviiarjournals.org This effect can be reversed by a MEK1/2 inhibitor, confirming the role of the upstream MAPK pathway in the induction of p21(WAF1/Cip1). nih.goviiarjournals.org

Interactive Data Table: Molecular Effects of this compound on Cell Cycle Regulation

Cell LinePKC Isoform ExpressedThis compound EffectKey Molecular TargetMechanism
K562 (Leukemia)PKCβII (pronounced)G1-Phase Arrestcdk2Inhibition of cdk2 activity via suppression of cdc25A phosphatase.
HLE/PKCβII (Hepatoma)PKCβII (transfected)G2-Phase Arrestcdc2Inhibition of cdc2 via induction of p21(WAF1/Cip1) through the MEK1/2 pathway.
HLE (Hepatoma)PKCα (pronounced)ResistantN/ALow expression of PKCβII prevents significant response.

Impact on Cell Cycle Progression in Preclinical Models

Comparative Mechanistic Analyses with Related Diterpenoids (e.g., Prostratin (B1679730), Bryostatin (B1237437), Ingenols)

This compound, a daphnane diterpenoid, shares a common mechanism of action with other Protein Kinase C (PKC) activating diterpenoids such as the tigliane (B1223011) phorbol (B1677699) ester Prostratin, the macrocyclic lactone Bryostatin-1, and various Ingenol esters. nih.gov All these compounds function as analogues of diacylglycerol (DAG), the endogenous activator of PKC, and exert their biological effects primarily through the activation of this enzyme family. plos.org However, significant differences in their potency, PKC isoform selectivity, and downstream cellular effects distinguish their mechanistic profiles.

A primary area of research for these compounds has been their ability to reactivate latent Human Immunodeficiency Virus (HIV), a critical step in the "shock and kill" strategy for HIV eradication. nih.govresearchgate.net In this context, this compound has demonstrated markedly superior potency compared to its counterparts. Studies have shown that this compound can activate HIV-1 replication in latently infected cell lines at picomolar concentrations, making it at least 1,000 to 2,000 times more potent than Prostratin. researchgate.net

The differential activity of these diterpenoids can be largely attributed to their varied interactions with the different isoforms of PKC. This compound exhibits a notable selectivity for the novel PKC isoforms βI and βII. nih.govnih.gov This selective activation is considered crucial for its potent anti-HIV latency activity without inducing global T-cell activation or the production of inflammatory cytokines, which are significant side effects associated with less selective PKC activators. nih.govplos.org

In contrast, Prostratin is a non-selective PKC agonist, activating a broader range of both conventional and novel PKC isoforms. nih.gov This lack of selectivity is thought to contribute to its lower potency and higher association with T-cell activation. nih.gov Bryostatin-1, another potent PKC activator, primarily targets conventional PKCα and novel PKCδ isoforms. nih.gov While it is a potent reactivator of latent HIV, its clinical development has been hampered by a narrow therapeutic window and associated toxicities. nih.gov Ingenol esters, such as Ingenol-3-angelate (PEP005), have been shown to activate novel PKC isoforms, including PKCδ and PKCθ, leading to the reactivation of latent HIV. mdpi.com

The activation of PKC by these compounds initiates a downstream signaling cascade that culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). researchgate.netnih.gov Both NF-κB and AP-1 play critical roles in the transcriptional regulation of the HIV-1 Long Terminal Repeat (LTR), the promoter region of the integrated provirus. nih.gov The synergistic action of these transcription factors is essential for robust reactivation of latent HIV. While the general pathway is shared among these diterpenoids, the specific kinetics and magnitude of NF-κB and AP-1 activation may differ due to the distinct PKC isoform activation profiles, contributing to the observed differences in their biological activity.

Table 1: Comparative Potency of Diterpenoids in HIV Latency Reactivation

Table 2: Comparative PKC Isoform Selectivity of Diterpenoids

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Identification of Key Structural Elements for Biological Activity

Through the systematic modification of Gnidimacrin's complex structure, researchers have identified several functional groups that are critical for its biological effects.

SAR studies have consistently demonstrated that the free hydroxyl (-OH) groups at the C-5 and C-20 positions are indispensable for this compound's potent biological activity. nih.govacs.orgnih.govresearchgate.net When the 5-OH group was modified into benzoyloxy, oxo, or acetoxy groups, the resulting derivatives showed a significant loss of anti-HIV potency, with IC₅₀ values increasing to above 1 nM. nih.gov This suggests that a free hydroxyl group at C-5 is pivotal. nih.gov Similarly, modifications to the primary hydroxyl group at C-20 have been shown to be detrimental to the compound's activity, highlighting its essential role. figshare.comnih.govresearchgate.net These findings indicate that the C-5 and C-20 hydroxyl moieties are crucial structural elements for potent anti-HIV activity. nih.gov

In contrast to the strict requirement for free hydroxyls at C-5 and C-20, the C-3 hydroxyl (3-OH) position shows greater tolerance for modification. nih.govresearchgate.net Studies indicate that while a benzoylated group at C-3 is important for activity, derivatives modified at the 3-OH position with various aromatic esters can retain significant anti-HIV replication and latency activation capabilities. nih.govacs.orgfigshare.comnih.gov For instance, replacing the phenyl ring of the 3-benzoate with a para-methoxy, para-nitro, pyridinyl, or naphthyl group resulted in analogs that maintained potent anti-HIV activity. nih.gov However, introducing a double bond between the phenyl ring and the carbonyl group, as in a cinnamoyl ester, led to a significant decrease in potency. nih.gov This suggests that an aromatic acyl group at the 3-OH position is important for enhanced activity, and this position is a viable site for modification to improve pharmacological properties. nih.gov

Rational Design and Synthesis of this compound Derivatives

Based on SAR insights, the rational design and synthesis of novel this compound derivatives have been pursued to develop compounds with potentially improved therapeutic profiles. nih.govresearchgate.netnih.gov This has involved targeted chemical changes at various positions on the molecule. nih.gov

A significant focus of synthetic efforts has been the modification of the hydroxyl groups at C-3, C-5, C-20, and C-2′. nih.gov As established, any modification at the C-5 and C-20 hydroxyls generally leads to a substantial loss of activity. nih.govresearchgate.netnih.gov

Modifications at the C-3 position confirmed that while a free hydroxyl group is detrimental, various aromatic esters are well-tolerated. nih.gov

The hydroxyl group on the macrocyclic ring at the C-2′ position also plays a role in the compound's activity. nih.gov Studies involving oxidation or acetylation of the 2'-OH group yielded potent analogs, with IC₅₀ values of 0.14 nM and 0.09 nM, respectively. nih.gov However, introducing larger ester groups such as tiglate, benzoate, or cinnamate (B1238496) at this position resulted in a loss of potency, with EC₅₀ values exceeding 1 nM. nih.gov This indicates that the C-2′ position can accept only minor modifications. nih.gov

Table 1: Effect of Modifications on Anti-HIV Activity of this compound Derivatives nih.gov
Compound/DerivativeModificationPosition(s) ModifiedAnti-HIV Activity (IC₅₀, nM)
This compound (Parent)--0.09
Derivative 185-OH to 5-AcetoxyC-5> 1
Derivative 15b5-OH to 5-OxoC-5> 1
Derivative 13a3-Benzoate to 3-(p-methoxy)benzoateC-30.17
Derivative 13d3-Benzoate to 3-nicotinateC-30.15
Derivative 13c3-Benzoate to 3-CinnamateC-3> 1
Derivative 9a2'-OH to 2'-OxoC-2'0.14
Derivative 9b2'-OH to 2'-AcetoxyC-2'0.09
Derivative 9c2'-OH to 2'-TigloyloxyC-2'> 1

The orthoester moiety is a characteristic structural feature of many daphnane (B1241135) diterpenoids and is crucial for the potent activity of this compound. researchgate.netresearchgate.net This functional group is part of the macrocyclic bridge that connects the aliphatic chain with the C-1 position of the A-ring. nih.gov The presence of the orthoester is considered an essential motif for enhancing the anti-HIV activity in daphnanes. researchgate.net Studies comparing daphnane-type diterpenes have suggested that the orthoester moiety is essential for their inhibitory activity. researchgate.net Its structural complexity has made the total synthesis of this compound and related macrocyclic daphnanes a significant challenge. nih.gov

The fundamental architecture of this compound consists of a polyhydroxylated 5/7/6 tricyclic daphnane skeleton. nih.govnih.govresearchgate.net This rigid core structure properly orients the key functional groups for interaction with biological targets like Protein Kinase C (PKC). nih.govpnas.org The macrocyclic bridge, which incorporates the orthoester, is a defining feature of this compound and related compounds. nih.govnih.gov This bridge connects the C-1 position of ring A to the aliphatic orthoester group, creating a unique macrocyclic structure that is critical for its potent biological profile. nih.gov The combination of the rigid tricyclic system and the large macrocycle distinguishes this compound from other daphnane diterpenoids and is integral to its high potency. nih.govnih.gov

Correlation of Structural Modifications with PKC Isoform Selectivity

This compound's biological activities are intrinsically linked to its function as a potent activator of Protein Kinase C (PKC). Research has demonstrated that this compound exerts its effects not by activating the entire PKC family, but by targeting specific isoforms. Its potent anti-HIV and anti-proliferative activities are achieved through the selective activation of PKC βI and βII. nih.govacs.orgmdpi.com Studies have confirmed that this compound's activity is highly dependent on this pathway, as the selective PKC-β inhibitor enzastaurin (B1662900) can completely abrogate its anti-HIV effects. plos.org This indicates that PKC-β is a key mediator of this compound's biological function. nih.govplos.org

Further investigations into its mechanism have shown that this compound's interaction with PKC is specific, with no significant activation of other isoforms such as PKC α and PKC θ noted. mdpi.com The molecular interaction between daphnane-type diterpenes like this compound and the PKC binding groove is thought to involve the formation of hydrogen bonds. Moieties at the C-3, C-4, and C-20 positions of the diterpene are capable of interacting with key amino acid residues, including Gly-253, Leu-251, and Thr-242, within the activator binding domain of PKC isoforms. nih.gov

The shared mechanism of action between this compound and its active derivatives has been confirmed by demonstrating that the anti-HIV activity of these analogs is also antagonized by the PKC-β selective inhibitor, enzastaurin. nih.gov While extensive SAR studies on this compound specifically focused on altering PKC isoform selectivity are limited, research on the related ingenane (B1209409) scaffold suggests that modifications to the core structure can lead to derivatives with highly specific PKC isoform preferences. figshare.com This indicates a potential for developing future this compound analogs with finely tuned PKC isoform selectivity to optimize therapeutic effects and minimize potential side effects. figshare.com

Relationship between Structural Features and Anti-HIV-1 Efficacy

This compound is a powerful agent against the Human Immunodeficiency Virus (HIV), demonstrating the ability to both inhibit viral replication and reactivate latent HIV-1 at picomolar concentrations. nih.govnih.gov This dual activity makes it a significant lead compound in "shock and kill" strategies for HIV eradication. nih.gov To understand the molecular requirements for this potent activity, extensive structure-activity relationship (SAR) studies have been conducted, primarily through the synthesis and evaluation of modified this compound derivatives. nih.govstanford.edu

A key study involving twenty-nine novel this compound analogs, modified at the C-3, C-5, C-20, and C-2′ hydroxyl groups, established several critical structural features necessary for its anti-HIV-1 efficacy. nih.govstanford.edu The research concluded that the hydroxyl groups located at the C-5 and C-20 positions are indispensable for maintaining high potency. nih.govnih.gov In contrast, the hydroxyl group at the C-3 position was found to be more amenable to modification. Derivatives where the 3-OH group was esterified with various aromatic esters retained significant anti-HIV replication and latency-reversing activities. nih.govnih.gov

The anti-HIV activity of this compound is also linked to its effect on viral entry. It is particularly effective against R5 HIV-1 strains, which use the CCR5 coreceptor. plos.org This potent activity is correlated with this compound's ability to down-regulate the CCR5 receptor on the surface of peripheral blood mononuclear cells (PBMCs). plos.org

Structural PositionModificationImpact on Anti-HIV-1 EfficacyReference
C-5Removal/Modification of Hydroxyl GroupLoss of activity; group is essential. nih.govnih.gov
C-20Removal/Modification of Hydroxyl GroupLoss of activity; group is essential. nih.govnih.gov
C-3Esterification of Hydroxyl Group with Aromatic EstersActivity is retained. nih.govnih.gov
Macrocyclic RingPresence of the RingGreatly enhances biological potency compared to non-macrocyclic daphnanes. nih.gov

Relationship between Structural Features and Anti-Proliferative Activity

This compound has demonstrated significant and selective anti-proliferative activity against a range of cancer cell lines. ontosight.ai It is particularly potent, with sub-nanomolar IC50 values, against certain stomach cancer, non-small cell lung cancer, and leukemia cell lines. plos.orgontosight.ai The compound's mechanism of action is believed to be mediated through the selective activation of PKC, with PKC βII being implicated as responsible for its anti-cancer effects.

A hallmark of this compound's anti-proliferative effect is its selectivity for malignant cells. The concentration required to inhibit the growth of cancer cells is substantially lower than that needed to affect normal cells. plos.org For instance, while it can inhibit some cancer cell lines at concentrations as low as 0.35 nM, the IC50 for its effect on peripheral blood mononuclear cells (PBMCs) and other non-cancerous cell lines is greater than 2.5 µM. plos.orgontosight.ai This wide therapeutic window highlights its potential as a selective anti-cancer agent. plos.org

Interestingly, HIV-chronically infected cell lines, such as U1 and ACH-2, are exceptionally sensitive to this compound's cytotoxic effects, with IC50 values of 0.25 nM and 0.12 nM, respectively. plos.org This heightened sensitivity is thought to be a consequence of the robust viral reactivation induced by the compound. plos.org While the potent anti-proliferative activity is well-documented, detailed SAR studies correlating specific structural modifications of this compound with changes in anti-cancer potency are not as extensively reported as for its anti-HIV activity. However, the macrocyclic ring is considered crucial for its high potency. nih.gov The removal of a benzoyloxy group at the C-18 position and a deoxy modification at the C-28 position have been explored, indicating that such modifications influence the compound's biological interactions.

Cell LineCell TypeReported IC50Reference
Various Cancer LinesStomach, Non-small cell lung, Leukemia~0.35 nM ontosight.ai
K562Leukemia1.2 nM mdpi.com
ACH-2HIV-Chronically Infected T-cell0.12 nM plos.org
U1HIV-Chronically Infected Promonocyte0.25 nM plos.org
PBMCsNormal Peripheral Blood Mononuclear Cells>2500 nM plos.org
MT4Leukemia Cell Line (uninfected)>2500 nM plos.org
U937Promonocytic Cell Line (uninfected)>2500 nM plos.org

Preclinical Pharmacological Evaluation

In Vitro Studies of Anti-Proliferative Effects in Cellular Models

Gnidimacrin has demonstrated potent anti-proliferative activity against various human cancer cell lines in vitro, with its efficacy varying significantly between different types of cancer. Research has shown that it can strongly inhibit the growth of certain human leukemias, stomach cancers, and non-small cell lung cancers at very low concentrations, typically in the sub-nanomolar range of 10⁻⁹ to 10⁻¹⁰ M. researchgate.net

Specifically, the human leukemia cell line K562 has been identified as being sensitive to this compound. researchgate.netscispace.com The compound has also shown strong cell growth inhibitory effects against stomach cancer cell lines, including Kato-III, MKN-28, and MKN-45. scispace.com In contrast, some cell lines have been found to be refractory to this compound's effects. researchgate.net For instance, the small cell lung cancer cell line H69 and the hepatoma cell line HLE showed resistance to the compound even at significantly higher concentrations of 10⁻⁶ to 10⁻⁵ M. researchgate.net The antitumor activity of this compound against sensitive cell lines is believed to be a result of direct cytotoxicity. scispace.com

In Vitro Anti-Proliferative Activity of this compound
Cancer TypeCell LineEffectEffective ConcentrationSource
LeukemiaK562Sensitive (Growth Inhibition)10⁻⁹ to 10⁻¹⁰ M researchgate.netscispace.com
Non-Small Cell Lung CancerNot specifiedSensitive (Growth Inhibition)10⁻⁹ to 10⁻¹⁰ M researchgate.net
Stomach CancerKato-III, MKN-28, MKN-45Sensitive (Growth Inhibition)Not specified scispace.com
Small Cell Lung CancerH69Refractory (Resistant)Up to 10⁻⁶ to 10⁻⁵ M researchgate.net
Hepatoma (Liver Cancer)HLERefractory (Resistant)Up to 10⁻⁶ to 10⁻⁵ M researchgate.net

A remarkable characteristic of this compound is its selective cytotoxicity, particularly demonstrated in the context of HIV infection. plos.org The compound exhibits significantly higher toxicity towards cells chronically infected with HIV-1 compared to their uninfected counterparts. plos.orgescholarship.org

Studies using the chronically HIV-1 infected cell lines U1 and ACH-2 showed that these cells are highly sensitive to the cytotoxic effects of this compound. plos.org In stark contrast, the uninfected parental cell line of U1, U937, was found to be at least 1,000-fold less sensitive to this compound's toxicity. plos.orgnih.gov Similarly, peripheral blood mononuclear cells (PBMCs) and the leukemic cell line MT4, when uninfected, showed low sensitivity, with the 50% cytotoxic concentration (CC₅₀) being greater than 2.5 µM. plos.org This high degree of selectivity indicates that this compound preferentially targets and kills cells that are persistently infected with HIV-1. plos.orgescholarship.org

Selective Cytotoxicity of this compound
Cell TypeInfection StatusSensitivity to this compoundSource
U1Chronically HIV-1 InfectedVery Sensitive plos.org
ACH-2Chronically HIV-1 InfectedVery Sensitive plos.org
U937Uninfected (Parental line of U1)At least 1,000-fold less sensitive plos.orgnih.gov
PBMCsUninfectedLow Sensitivity (CC₅₀ > 2.5 µM) plos.org
MT4UninfectedLow Sensitivity (CC₅₀ > 2.5 µM) plos.org

In Vitro Studies of Anti-Viral Activity against HIV-1

This compound is an exceptionally potent activator of HIV-1 production in laboratory models of latent infection. plos.orgnih.gov In chronically infected promonocytic (U1) and T-cell (ACH-2) lines, which serve as models for HIV latency, this compound stimulates the replication of the dormant virus at picomolar concentrations. plos.orgescholarship.orgnih.gov This latency-reversing activity is significantly more powerful than that of other known agents. For example, this compound is at least 2,000-fold more potent than prostratin (B1679730) in activating HIV-1 production in these cell lines. researchgate.net When compared to histone deacetylase inhibitors (HDACIs), another class of latency-reversing agents, this compound's potency is even more pronounced. It is approximately 50-fold more potent than romidepsin (B612169) and at least 10,000-fold more potent than SAHA in activating latent HIV-1 in U1 cells. nih.gov

In addition to its ability to reactivate latent HIV, this compound also functions as a powerful inhibitor of new viral infections, though its efficacy depends on the viral strain. plos.org The compound potently inhibits HIV-1 strains that use the CCR5 co-receptor for entry, known as R5 viruses. plos.orgnih.gov Studies using peripheral blood mononuclear cells (PBMCs) showed that this compound inhibited a panel of 12 different R5 primary isolates with an average 50% effective concentration (EC₅₀) of approximately 9 pM. plos.org This potent anti-R5 activity is linked to its ability to down-regulate the CCR5 co-receptor on the surface of PBMCs. plos.orgnih.gov

In contrast, this compound is only partially effective at inhibiting HIV-1 strains that use the CXCR4 co-receptor (X4 viruses) for entry into PBMCs. plos.orgnih.gov While it can potently inhibit an X4 virus (NL4-3) in the MT4 T-cell line, its activity against X4 viruses in the more clinically relevant PBMC model is limited. plos.org

Inhibitory Activity of this compound against R5 HIV-1 Strains plos.orgplos.org
HIV-1 R5 StrainEC₅₀ (pM)
92/HT/5991.8
92/US/71415.8
93/US/0541.8
92/US/65711.2
91/US/00520.0
BaL11.5
92/BR/0201.8
92/RW/00913.6
92/TH/0221.8
93/BR/02913.6
93/TH/9751.8
92/UG/03713.6

Mechanisms of Acquired or Innate Resistance in Preclinical Contexts

Cellular Adaptations to Gnidimacrin Exposure

Continuous exposure of cancer cells to potent pharmacological agents can induce adaptive changes that reduce drug sensitivity. For a PKC activator like this compound, these adaptations would likely center on the PKC signaling pathway itself or on downstream cellular processes that counteract its effects.

Another significant cellular adaptation involves the modulation of apoptosis, or programmed cell death. Research has shown that reactivating latent HIV with PKC agonists can paradoxically induce resistance to apoptosis. nih.gov This resistance is linked to the phosphorylation and subsequent activation of BCL2, a key anti-apoptotic protein. nih.gov This finding is critical, as it suggests that while this compound may be inducing a primary cytotoxic or anti-viral effect, it could simultaneously trigger a pro-survival signal that allows a subset of cells to adapt and survive. This adaptation would represent a form of innate or rapidly acquired resistance to the drug's cell-killing effects. nih.gov

Furthermore, cells can adapt by activating compensatory signaling pathways. Studies on PKC agonists have revealed that they can signal through off-target pathways, such as the RasGRP1-Ras-Raf-MEK-ERK1/2 pathway, independently of canonical PKC activation. biorxiv.org If cells upregulate such alternative pathways in response to chronic this compound exposure, they could potentially bypass the effects mediated directly by PKC activation, leading to a resistant phenotype.

Table 1: Observed Cellular Adaptations to PKC Activator Exposure in Preclinical Models

Adaptation Mechanism Description Associated Compound(s) Reference(s)
Target Downregulation Progressive decrease in PKC isoenzyme expression, cytosolic phorbol (B1677699) ester binding, and overall PKC-specific substrate phosphorylation. Bryostatin (B1237437) 1 capes.gov.br, nih.gov
Apoptosis Evasion Induction of resistance to apoptosis through the phosphorylation and activation of the anti-apoptotic protein BCL2. Bryostatin 1, Prostratin (B1679730) nih.gov
Differential PKCδ Suppression Unique, biphasic downregulation of the PKCδ isoform, which correlates with proliferative responses. Bryostatin 1 aacrjournals.org
Efflux Pump Upregulation Increased expression of the ABCG2 (Breast Cancer Resistance Protein) drug efflux transporter. Phorbol esters (TPA) waocp.org

Potential Biomarkers of Resistance in Cellular Systems

Identifying biomarkers of resistance is crucial for monitoring cellular responses and predicting the efficacy of this compound in preclinical models. Based on the adaptive mechanisms observed with related compounds, several potential biomarkers can be proposed.

The most direct biomarkers would be related to the expression and activity of PKC itself.

PKC Isoform Expression: A reduction in the protein levels of specific PKC isoforms, particularly the this compound-sensitive PKCβ, would be a strong indicator of acquired resistance. capes.gov.brnih.gov Monitoring the expression of other isoforms, such as PKCδ, could also provide insight into the adaptive state of the cell. aacrjournals.org

PKC Activity: A functional assay measuring the ability of cellular lysates to phosphorylate a PKC-specific substrate could serve as a robust biomarker. capes.gov.brnih.gov A decrease in this activity in this compound-treated cells compared to baseline would suggest the development of resistance. capes.gov.brnih.gov

Biomarkers related to downstream signaling and cell fate regulation are also highly relevant.

Phospho-BCL2 Levels: Given that PKC agonists can induce an anti-apoptotic state via BCL2 phosphorylation, the level of phosphorylated BCL2 could be a key biomarker. nih.gov Elevated p-BCL2 in the presence of this compound may signify a pro-survival adaptation and predict a poor cytotoxic response. nih.gov

Drug Efflux Transporter Expression: Activation of PKC by phorbol esters has been shown to induce the expression of the multidrug resistance transporter ABCG2 (BCRP). waocp.org Therefore, an increase in ABCG2 protein or mRNA levels could be a biomarker for a resistance phenotype that may confer cross-resistance to other therapeutic agents. waocp.org

Cell Cycle Proteins: Daphnane (B1241135) diterpenoids are known to modulate the expression of cell-cycle regulatory proteins. biomolther.orgnih.gov Alterations in the expression of proteins such as Cyclin A, Cyclin D1, or phospho-Rb (Retinoblastoma protein) following prolonged this compound exposure could indicate a shift from a responsive to a resistant state. biomolther.org

Table 2: Potential Biomarkers for this compound Resistance

Biomarker Category Specific Marker Change Indicating Resistance Rationale / Reference
Target-Related PKC Isoform Expression (e.g., PKCβ, PKCδ) Decreased Downregulation of the drug target reduces cellular response. capes.gov.br, nih.gov
PKC Substrate Phosphorylation Decreased Indicates reduced functional activity of the PKC pathway. capes.gov.br, nih.gov
Apoptosis Regulation Phosphorylated BCL2 (p-BCL2) Increased Activation of anti-apoptotic protein promotes cell survival. nih.gov
Drug Transport ABCG2 (BCRP) Expression Increased Upregulation of efflux pump reduces intracellular drug concentration. waocp.org
Cell Cycle Control Cyclin A, phospho-Rb Altered Expression Changes in cell cycle machinery can signify escape from drug-induced arrest. biomolther.org

Strategies for Overcoming Resistance in Preclinical Settings

Should resistance to this compound arise in preclinical models, several rational strategies could be employed to overcome it, primarily centered on combination therapies that target the identified adaptation mechanisms.

A key strategy would be to co-administer this compound with agents that block the pro-survival pathways it may inadvertently activate.

BCL2 Inhibition: If resistance is mediated by the upregulation of anti-apoptotic proteins like BCL2, combining this compound with a BCL2 inhibitor could restore sensitivity to apoptosis. nih.gov This approach would simultaneously leverage this compound's primary activity while blocking the cell's adaptive escape route.

Targeting compensatory signaling pathways represents another promising approach.

MEK/ERK Pathway Inhibition: Since PKC agonists can signal through the MEK-ERK pathway, co-treatment with a MEK inhibitor could be effective if this pathway is identified as a resistance driver. biorxiv.org This would ensure that even if cells adapt to PKC-specific signaling, the compensatory pro-growth signals are also blocked.

Modulating other cellular components involved in the resistance phenotype could also be effective.

Reversal of Efflux Pump Activity: In cases where resistance is associated with increased expression of drug efflux pumps like ABCG2, combination with known efflux pump inhibitors could restore intracellular concentrations of this compound and reverse resistance. Studies have shown that resistance induced by phorbol esters can be at least partially reversed by agents like verapamil. nih.gov

Combination with Other Diterpenoids or Chemotherapies: Some daphnane diterpenoids have shown the potential to overcome resistance to existing anticancer drugs like gefitinib. mdpi.com A synergistic effect has also been noted when yuanhualine, a related daphnane diterpene, was combined with gemcitabine (B846) or gefitinib. nih.gov This suggests that combining this compound with other cytotoxic agents could prevent the emergence of resistance or be effective in resistant cell populations. A study using the PKC inhibitor enzastaurin (B1662900) demonstrated an ability to overcome paclitaxel (B517696) resistance, highlighting the potential for PKC modulators in combination strategies. researchgate.net

These preclinical strategies would aim to create a multi-pronged attack on cancer cells, reducing their capacity to adapt and develop resistance to the potent effects of this compound.

Future Directions and Research Gaps

Deeper Elucidation of Gnidimacrin's Multi-Target Mechanisms Beyond PKC

While the activation of Protein Kinase C (PKC), particularly the PKCβ isozyme, is a well-documented mechanism of this compound's action, emerging evidence suggests a more complex, multi-targeted engagement with cellular pathways. stanford.edunih.gov A comprehensive understanding of these alternative mechanisms is crucial for predicting its full range of biological effects and for the rational design of analogues with improved therapeutic indices.

One significant non-PKC-mediated effect observed is the internalization of key cell surface receptors. In the context of HIV, this compound has been shown to down-regulate the expression of CD4, CXCR4, and CCR5 on the surface of T-cells. plos.org This action, which is only partially abrogated by PKC inhibitors, suggests that other cellular machinery is involved in the receptor internalization process, contributing to its potent anti-HIV activity. plos.org It is plausible that this compound influences endocytic pathways or other signaling cascades that regulate receptor trafficking.

Furthermore, in cancer cell lines, this compound's anti-proliferative effects are associated with cell cycle arrest at the G2 phase. iiarjournals.org This is achieved through the induction of the cyclin-dependent kinase inhibitor p21(WAF1/Cip1) and the repression of the cell division cycle protein 2 (cdc2). iiarjournals.org The translocation of the transcription factor E2F-4 to the nucleus has also been observed, suggesting a role in the transcriptional repression of cdc2. iiarjournals.org While PKC activation initiates this cascade, the downstream effectors and their potential for direct modulation by this compound remain to be fully elucidated.

There is also the possibility that this compound interacts with other cellular targets entirely. The broader family of daphnane (B1241135) diterpenoids, to which this compound belongs, has been shown to possess other mechanisms of action, such as the inhibition of DNA topoisomerase I. stanford.edu Future studies should, therefore, employ a range of systems biology approaches, including proteomics and transcriptomics, to identify the complete interactome of this compound.

Advanced Synthetic Approaches for Diverse this compound Analogues with Enhanced Specificity

The scarcity of this compound from natural sources, with isolation yields as low as 0.0005%, presents a significant bottleneck to its clinical development. stanford.edu Consequently, the development of efficient and flexible synthetic strategies is of paramount importance. Beyond simply producing more of the natural product, advanced synthetic approaches offer the opportunity to create a diverse library of analogues with potentially enhanced specificity and improved pharmacological properties.

A promising strategy is Function-Oriented Synthesis (FOS) , which focuses on creating simplified analogues that retain the key pharmacophoric elements responsible for biological activity while being more synthetically accessible. stanford.edustanford.edu This approach allows for the rapid generation of diverse structures, enabling a thorough exploration of the structure-activity relationship (SAR). For instance, FOS can be used to design analogues that selectively activate specific PKC isozymes, potentially separating the desired therapeutic effects from off-target toxicities. stanford.edu

Another powerful approach is the development of a gateway synthesis , which establishes a late-stage common intermediate that can be readily diversified into a wide range of natural and non-natural daphnane congeners. scispace.com This strategy would allow for systematic modifications at various positions of the this compound scaffold, including the orthoester side chain and the hydroxyl groups on the tricyclic core. nih.gov For example, a study involving the synthesis of twenty-nine modified this compound derivatives revealed that hydroxyl groups at C-5 and C-20 are essential for activity, whereas modifications at the 3-OH with aromatic esters can be tolerated, providing valuable SAR data. nih.govacs.org

Unified synthetic strategies that can access multiple families of related diterpenoids, such as the rhamnofolane, tigliane (B1223011), and daphnane families, from a common precursor also represent a significant advancement. nih.govacs.org These approaches, often employing powerful chemical transformations like asymmetric Diels-Alder reactions and 7-endo cyclizations, provide a platform for creating hybrid molecules and exploring novel chemical space. nih.govacs.org

Synthetic StrategyDescriptionPotential Advantages
Function-Oriented Synthesis (FOS) Focuses on creating simplified, synthetically accessible analogues that retain key biological functions.Rapid generation of diverse analogues, exploration of structure-activity relationships, potential for improved therapeutic index. stanford.edustanford.edu
Gateway Synthesis Establishes a late-stage common intermediate that can be diversified into various final products.Efficient access to a library of related compounds, systematic modification of the molecular scaffold. scispace.com
Unified Total Synthesis A single synthetic route that can produce members of different but related natural product families.Access to hybrid molecules, exploration of novel chemical space, understanding of biosynthetic relationships. nih.govacs.org

Investigation of Synergistic Effects with Other Therapeutic Modalities in Preclinical Models

The potential of this compound as a therapeutic agent may be significantly enhanced when used in combination with other treatment modalities. nih.gov Investigating these synergistic interactions in preclinical models is a critical step towards developing more effective and durable treatment regimens.

In the realm of HIV, this compound's ability to reactivate latent viral reservoirs makes it a prime candidate for "shock and kill" strategies. mdpi.com Studies have already shown that combining this compound with histone deacetylase (HDAC) inhibitors, such as SAHA (vorinostat) or romidepsin (B612169), leads to a synergistic increase in the reactivation of latent HIV-1. nih.govresearchgate.net This suggests that targeting different mechanisms of latency simultaneously can be more effective than using a single agent. Future research should explore combinations with other classes of latency-reversing agents and with antiretroviral drugs to optimize the "kill" component of this strategy.

In oncology, the principle of combination therapy is well-established. nih.gov While specific studies on this compound in combination with other anticancer drugs are limited, the broader class of PKC activators, such as bryostatin (B1237437) 1, has demonstrated synergistic effects with other oncolytics. stanford.edu Given this compound's potent anti-proliferative and pro-apoptotic activities, it is highly probable that it will exhibit synergy with conventional chemotherapeutics, targeted therapies, and immunotherapies. For example, combining this compound with agents that induce DNA damage could be particularly effective, as this compound's ability to cause cell cycle arrest might sensitize cells to the effects of DNA-damaging drugs. Furthermore, its potential immunomodulatory properties could be harnessed to enhance the efficacy of immune checkpoint inhibitors. cymitquimica.com

Preclinical studies should be designed to systematically evaluate these combinations in a variety of cancer models, including cell lines and patient-derived xenografts. These studies will be essential for identifying the most promising combination strategies and for understanding the molecular basis of any observed synergy.

Exploration of Novel Preclinical Applications Based on Mechanistic Insights

The intricate and multi-faceted mechanism of action of this compound opens up the possibility of its application in a wider range of diseases beyond cancer and HIV. Mechanistic insights gained from ongoing research can guide the exploration of these novel preclinical applications.

One particularly intriguing area is the potential use of this compound and its analogues in the treatment of neurodegenerative diseases . stanford.edu Related daphnane diterpenoids, such as kirkinine, have demonstrated remarkable neurotrophic activity, promoting neuronal survival. stanford.edu Furthermore, other PKC activators like bryostatin 1 have been shown to facilitate learning and memory in animal models and have entered clinical trials for Alzheimer's disease. stanford.edu Given that this compound is a potent PKC activator, it is plausible that it could also exert neuroprotective or even neuro-regenerative effects. Preclinical studies in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions are therefore warranted to investigate this potential. cea.fr

The anti-inflammatory and immunomodulatory properties of this compound also suggest its potential utility in a variety of inflammatory and autoimmune disorders. cymitquimica.com By modulating PKC signaling, this compound could influence the production of cytokines and the function of various immune cells. This could be beneficial in conditions characterized by chronic inflammation or an overactive immune response.

Furthermore, the unique ability of this compound to modulate cellular processes such as receptor trafficking and gene expression could be exploited in other therapeutic contexts. plos.orgcymitquimica.com A thorough understanding of its molecular targets and signaling pathways will be key to identifying these new applications.

Development of Advanced Pharmacological Tools for this compound Research

To facilitate a deeper understanding of this compound's biological activities and to accelerate the drug discovery process, the development of advanced pharmacological tools is essential. These tools can be used to identify and validate drug targets, to study drug-target interactions, and to screen for new and improved analogues.

One important class of tools is biotinylated probes . By attaching a biotin (B1667282) tag to the this compound molecule, researchers can perform affinity purification experiments to pull down its binding partners from cell lysates, thereby identifying its direct molecular targets. medkoo.com While biotinylated derivatives of other PKC modulators like phorbol (B1677699) esters have been synthesized, the development of a biotinylated this compound analogue that retains its biological activity would be a significant step forward. researchgate.netorcid.org

Fluorescently labeled this compound analogues would also be invaluable for research. researchgate.net These probes could be used in fluorescence microscopy to visualize the subcellular localization of this compound and to track its movement within living cells. researchgate.net They could also be employed in high-throughput screening assays to identify new compounds that compete with this compound for binding to its targets. The use of environmentally sensitive fluorophores could also provide information about the conformational changes that occur upon target binding.

The development of specific and robust assays for measuring this compound's activity is also crucial. acs.org While general assays for PKC activation and cell proliferation are currently used, more specific assays that measure the engagement of this compound with its direct targets would be highly beneficial. iiarjournals.orgplos.org For example, a cell-based reporter assay that is specifically responsive to the activation of the this compound-mediated signaling pathway could be developed for high-throughput screening of analogue libraries. Furthermore, the development of specific antibodies that can recognize this compound-target complexes would enable the development of sensitive immunoassays. google.com

ToolApplication
Biotinylated this compound Affinity purification of binding partners, target identification and validation. medkoo.comresearchgate.netorcid.org
Fluorescent this compound Probes Visualization of subcellular localization, high-throughput screening of competitors, studying drug-target interactions. researchgate.net
Specific Activity Assays High-throughput screening of analogue libraries, quantitative measurement of target engagement, mechanistic studies. iiarjournals.orgacs.orgplos.org

Q & A

Q. What methodologies are recommended for isolating and confirming the purity of gnidimacrin from natural sources?

this compound is typically isolated from Stellera chamaejasme L. using chromatographic techniques. Post-isolation, purity (>98%) is confirmed via high-performance liquid chromatography with photodiode array detection (HPLC-PDA) and proton nuclear magnetic resonance (^1H NMR) spectroscopy. These methods ensure structural integrity and exclude contaminants, which is critical for reproducibility in cytotoxicity or antiviral assays .

Q. How does this compound exhibit selective cytotoxicity across cell lines, and what experimental parameters should be prioritized?

Studies show dose-dependent cytotoxicity, with PBMCs being more sensitive than immortalized cell lines (e.g., ACH-2, U1). Researchers should use a concentration range spanning 0.001–1000 nM (Figure 1, ) and include viability assays (e.g., MTT, flow cytometry) with appropriate controls (e.g., untreated cells, AZT for HIV studies). Cell-type-specific responses necessitate parallel testing across multiple lines to identify selective toxicity thresholds .

Q. What mechanisms underlie this compound’s antitumor and anti-HIV activities?

this compound acts as a protein kinase C (PKC) activator, triggering apoptosis in cancer cells and reversing HIV latency by disrupting viral reservoirs. Mechanistic studies should combine PKC activity assays (e.g., phosphorylation of PKC substrates) with transcriptional profiling (e.g., HIV LTR activation) to link molecular targets to functional outcomes .

Advanced Research Questions

Q. How can researchers design experiments to reconcile contradictions in this compound’s cytotoxicity and therapeutic efficacy?

Conflicting data (e.g., high cytotoxicity in PBMCs vs. efficacy in latent HIV models) require rigorous controls:

  • Dose stratification : Test subtoxic vs. therapeutic doses (e.g., 0.1 nM vs. 10 nM) .
  • Cell-specific factors : Compare CD8-depleted vs. intact PBMCs to isolate immune-modulatory effects .
  • Time-resolved assays : Monitor viability and viral reactivation over 72+ hours to capture dynamic responses .

Q. What structural modifications enhance this compound’s pharmacological profile while retaining anti-HIV activity?

Structure–activity relationship (SAR) studies reveal that the C-20 ester group and diterpene backbone are critical for potency. Derivatives with modified hydroxyl groups (e.g., acetylation) retain latency-reversing activity but reduce cytotoxicity. Synthetic approaches should prioritize preserving the core scaffold while optimizing pharmacokinetic properties via in vitro ADMET assays .

Q. How should patient-derived samples be utilized to validate this compound’s ex vivo efficacy in HIV latency reversal?

Use PBMCs from ART-treated patients with undetectable viral loads (Table 1, ):

  • Stratification : Group samples by CD4 count, treatment duration, and viral reservoir size.
  • Activation protocols : Co-stimulate with anti-CD3/CD28 antibodies to mimic T-cell activation.
  • Quantitative endpoints : Measure HIV RNA/DNA via qPCR and compare to latency-reversing agents like prostratin or romidepsin .

Q. What experimental frameworks address the dual role of PKC activation in this compound’s therapeutic and toxic effects?

  • Isoform specificity : Use PKCβ-selective inhibitors (e.g., enzastaurin) to dissect contributions of individual isoforms .
  • Downstream signaling : Map pathways (e.g., NF-κB, MAPK) via phosphoproteomics to identify toxicity drivers.
  • Gene knockout models : CRISPR/Cas9-edited PKCβ cells can isolate on-target effects in HIV/cancer models .

Q. How can researchers mitigate variability in this compound’s activity across preclinical models?

  • Standardized sourcing : Use authenticated cell lines and clinically relevant primary cells (e.g., PBMCs from diverse donors).
  • Data normalization : Express results as fold-change relative to baseline (e.g., latent HIV reactivation vs. untreated controls).
  • Meta-analysis : Pool data from independent studies to identify consensus EC50/IC50 values .

Methodological Best Practices

  • Data validation : Replicate key findings in ≥3 independent experiments with statistical rigor (e.g., ANOVA with Tukey’s post hoc test) .
  • Ethical compliance : For human-derived samples, document informed consent and data anonymization per GDPR guidelines .
  • Cross-disciplinary collaboration : Integrate pharmacology, virology, and structural biology expertise to address multifunctional mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.